N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-5-2-3-8-17(12)22-18(15-10-27-11-16(15)21-22)20-19(24)13-6-4-7-14(9-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTZHBHARDBPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thienopyrazole intermediate, followed by nitration and subsequent amide formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiproliferative and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and molecular docking.
Mechanism of Action
The mechanism of action of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, leading to effective inhibition .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
- Diphenhydramine impurity B
- Celecoxib
Uniqueness
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide stands out due to its specific thienopyrazole core and nitrobenzamide functional group, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications, particularly in medicinal chemistry and materials science .
Biological Activity
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the thienopyrazole class and exhibits a unique structural configuration that is believed to contribute to its pharmacological properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 315.36 g/mol. The structure consists of a thieno[3,4-c]pyrazole core linked to a nitrobenzamide moiety, which is essential for its biological activity.
Biological Activities
Research indicates that compounds in the thienopyrazole class exhibit various biological activities, including:
- Antitumor Activity : Thienopyrazoles have shown promising results as potential anticancer agents. Studies have indicated that derivatives can inhibit key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR pathways .
- Anti-inflammatory Properties : Some thienopyrazole derivatives demonstrate significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies suggest that it may possess moderate to high activity against certain bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thieno[3,4-c]pyrazole Core : This core structure is crucial for the interaction with biological targets such as kinases.
- Nitro Group : The presence of the nitro group enhances the compound's ability to form hydrogen bonds with target proteins, potentially increasing its binding affinity.
- Methylphenyl Substituent : The 2-methylphenyl group may influence lipophilicity and cellular uptake.
Case Studies and Research Findings
Several studies have explored the biological activities of thienopyrazole derivatives:
- Antitumor Activity : A study demonstrated that derivatives with modifications on the thieno[3,4-c]pyrazole core exhibited IC50 values in the low micromolar range against cancer cell lines, indicating strong antitumor potential .
- Anti-inflammatory Activity : In a model of lipopolysaccharide (LPS)-induced inflammation, compounds similar to this compound significantly reduced levels of nitric oxide and TNF-α production in macrophages.
- Antimicrobial Activity : In vitro tests against Staphylococcus aureus showed that certain thienopyrazole derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as antimicrobial agents.
Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with cyclization to form the thieno[3,4-c]pyrazole core, followed by functionalization with nitrobenzamide and methylphenyl groups. Key steps include:
- Cyclocondensation of thiophene derivatives with hydrazines under reflux (e.g., in ethanol or DMF) .
- Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 2-methylphenyl and nitrobenzamide moieties . Optimization requires precise control of temperature, solvent polarity, and catalysts (e.g., Pd for cross-coupling). Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Essential techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring fusion .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected m/z ~408.48 for analogous derivatives) .
- X-ray crystallography (if crystals are obtainable) to resolve bond lengths and angles in the fused thienopyrazole system .
- HPLC with UV/Vis detection to assess purity (>95% recommended for biological assays) .
Q. How does the nitro group at the benzamide position influence the compound’s stability and reactivity?
The nitro group enhances electrophilicity, making the compound prone to reduction (e.g., to an amine under catalytic hydrogenation) or nucleophilic aromatic substitution. Stability studies in aqueous buffers (pH 4–9) show degradation at extreme pH due to hydrolysis of the amide bond . Accelerated stability testing (40°C/75% RH) is recommended for long-term storage .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?
- Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with active sites, leveraging the nitro group’s electron-withdrawing effects to predict hydrogen bonding or π-π stacking .
- Molecular dynamics simulations (GROMACS) assess binding stability over time, focusing on conformational changes in the thienopyrazole core .
- QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory activity against specific enzymes .
Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo assays) be resolved for this compound?
- Metabolite profiling (LC-MS/MS) identifies active or inhibitory metabolites that may explain discrepancies .
- Plasma protein binding assays (equilibrium dialysis) quantify free fractions to adjust in vitro IC₅₀ values for physiological relevance .
- Tissue distribution studies (radiolabeled tracer) assess bioavailability and target engagement in vivo .
Q. What methodologies elucidate the compound’s mechanism of action in modulating oxidative stress pathways?
- ROS/RNS detection assays (DCFH-DA, Griess reagent) in cell cultures quantify reactive species scavenging .
- Western blotting evaluates downstream effects on Nrf2, HO-1, or SOD expression .
- Electrochemical studies (cyclic voltammetry) measure redox potentials to correlate structure with antioxidant capacity .
Methodological Considerations
Q. Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| LogP (octanol-water) | ~3.2 (calculated via ChemAxon) | |
| Solubility (DMSO) | >10 mM (experimental) | |
| Melting Point | 215–220°C (DSC) | |
| pKa (amide NH) | ~9.5 (potentiometric titration) |
Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Solution |
|---|---|---|
| De-nitro derivatives | Over-reduction during coupling | Use milder reductants |
| Ring-opened thiophenes | Acidic hydrolysis | Neutral pH conditions |
| Dimethylphenyl isomers | Poor regioselectivity | Optimize catalyst load |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
